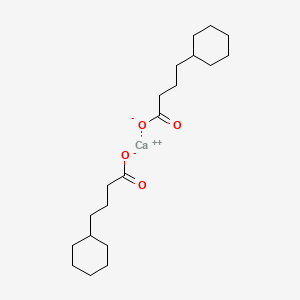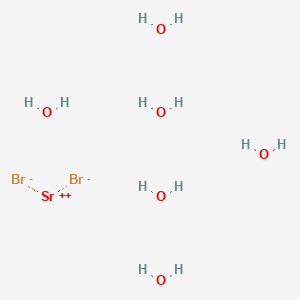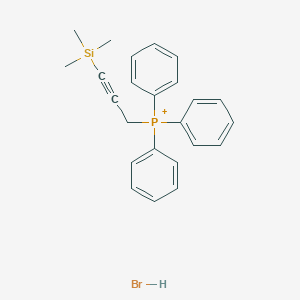
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide is an organic compound with the molecular formula C24H26BrPSi. It is a crystalline powder with a molecular weight of 453.44 g/mol . This compound is known for its unique structure, which includes a phosphonium center bonded to a triphenyl group and a trimethylsilylprop-2-ynyl group.
Vorbereitungsmethoden
The synthesis of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-trimethylsilylprop-2-ynyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of bioactive molecules, including peptides and nucleotides.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide involves the formation of a phosphonium ion, which can act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group enhances the stability and reactivity of the compound by providing steric protection and electronic effects. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide is unique due to its combination of a phosphonium center and a trimethylsilylprop-2-ynyl group. Similar compounds include:
Triphenylphosphine: A widely used reagent in organic synthesis, known for its ability to form phosphonium salts.
Trimethylsilylacetylene: A compound used in the synthesis of various organic molecules, known for its reactivity and stability.
Triphenylmethylphosphonium bromide: Another phosphonium salt with similar reactivity but different structural features.
These compounds share some reactivity patterns but differ in their specific applications and structural characteristics.
Eigenschaften
Molekularformel |
C24H27BrPSi+ |
|---|---|
Molekulargewicht |
454.4 g/mol |
IUPAC-Name |
triphenyl(3-trimethylsilylprop-2-ynyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C24H26PSi.BrH/c1-26(2,3)21-13-20-25(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,20H2,1-3H3;1H/q+1; |
InChI-Schlüssel |
PBSHVEOONSKWJF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



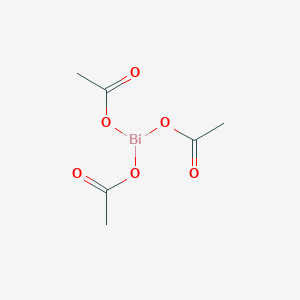
![(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12062340.png)
![trimethyl-[(4-nitrophenyl)methyl]azanium;hydrochloride](/img/structure/B12062345.png)
![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-triphenylphosphanium;hydrobromide](/img/structure/B12062351.png)
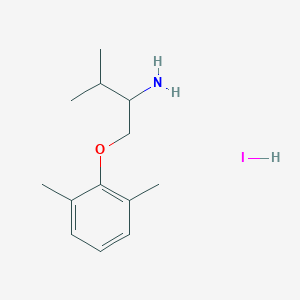

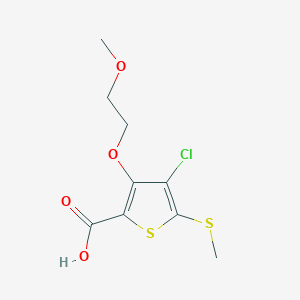
![Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide](/img/structure/B12062372.png)
